molecular formula C12H10N2O B042983 2-(2-Aminobenzoyl)pyridine CAS No. 42471-56-7

2-(2-Aminobenzoyl)pyridine

Cat. No.: B042983
CAS No.: 42471-56-7
M. Wt: 198.22 g/mol
InChI Key: WEWXXYDHYCDEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminobenzoyl)pyridine is an organic compound with the molecular formula C12H10N2O. It is a heterocyclic compound that features a pyridine ring attached to a benzoyl group, which carries an amino group. This compound is known for its versatility and is used in various scientific research applications, including organic synthesis, drug discovery, and medicinal chemistry.

Mechanism of Action

Target of Action

It is known to be an intermediate used for the synthesis of various quinoline derivatives .

Mode of Action

It is known to interact with its targets to produce various Quinoline derivatives

Biochemical Pathways

It is known to be involved in the synthesis of Quinoline derivatives , which can affect various biochemical pathways depending on their specific structures and targets.

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability. Further pharmacokinetic studies are needed to confirm this.

Result of Action

As an intermediate in the synthesis of Quinoline derivatives , its effects would largely depend on the specific derivative and its interaction with its target.

Action Environment

The action, efficacy, and stability of 2-(2-Aminobenzoyl)pyridine can be influenced by various environmental factors. For instance, its stability is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its action and efficacy. Furthermore, its solubility in chloroform and methanol suggests that it may be more effective in certain environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Aminobenzoyl)pyridine can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with pyridine under alkaline conditions to generate the target product . Another method includes the reaction of 2-amino-5-bromobenzonitrile with 2-bromopyridine in the presence of organic alkali .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoyl or pyridine rings.

    Substitution: The amino group and other substituents on the benzoyl ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents like chloroform and methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted benzoyl pyridines .

Scientific Research Applications

2-(2-Aminobenzoyl)pyridine is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: It serves as an intermediate in the synthesis of various quinoline derivatives and other complex organic molecules.

    Drug Discovery: The compound is used in the synthesis of antitumoral agents like batracylin and related isoindolo[1,2-b]quinazolin-12(10H)-ones.

    Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study their biological activities.

    Environmental Monitoring: It is used in the development of fluorescent probes for detecting mercury ions in environmental samples.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Aminobenzoyl)pyridine include:

  • 2-(2-Aminobenzoyl)benzoic acid
  • 2-(2-Aminobenzoyl)benzamide
  • 2-(2-Aminobenzoyl)benzylamine

Uniqueness

This compound is unique due to its specific structure, which combines a pyridine ring with a benzoyl group carrying an amino group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex organic molecules.

Properties

IUPAC Name

(2-aminophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWXXYDHYCDEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373410
Record name 2-(2-Aminobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42471-56-7
Record name 2-(2-Aminobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42471-56-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminobenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Aminobenzoyl)pyridine
Reactant of Route 3
2-(2-Aminobenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(2-Aminobenzoyl)pyridine
Reactant of Route 5
2-(2-Aminobenzoyl)pyridine
Reactant of Route 6
2-(2-Aminobenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.